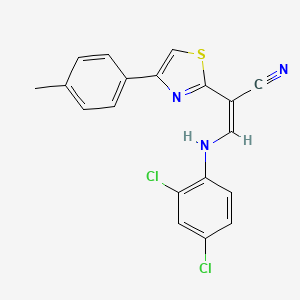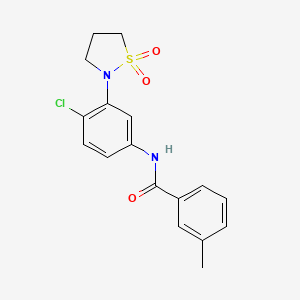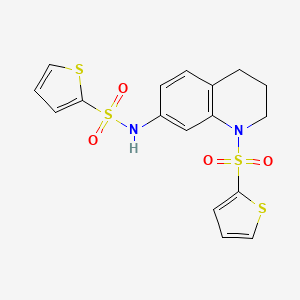![molecular formula C18H18N2O2S2 B2399238 1-phenyl-3-(p-tolyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide CAS No. 538338-47-5](/img/structure/B2399238.png)
1-phenyl-3-(p-tolyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “1-phenyl-3-(p-tolyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide” is a complex organic molecule. It contains several functional groups including a phenyl group, a tolyl group, a thieno group, an imidazole group, and a thione group . The presence of these functional groups suggests that this compound could have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several heterocyclic rings. The thieno group would form a five-membered ring with sulfur and carbon atoms, while the imidazole group would form a five-membered ring with nitrogen and carbon atoms . The phenyl and tolyl groups would add additional six-membered carbon rings to the structure.Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on the specific functional groups present. For example, the imidazole group could potentially undergo reactions at the nitrogen atoms, such as alkylation or acylation . The phenyl and tolyl groups could undergo electrophilic aromatic substitution reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of sulfur and nitrogen atoms in the thieno and imidazole groups could potentially make the compound polar and capable of forming hydrogen bonds . This could affect properties such as solubility and melting point.Scientific Research Applications
Organic Synthesis and Chemical Properties
Facile Access to Novel Compounds
Research has led to the synthesis of novel compounds through reactions involving similar structural motifs. For instance, reactions of phenyl-aminoquinoline diones with isothiocyanates have been used to access spiro-linked thioxoimidazolidine-oxindoles and imidazoline-2-thiones, showcasing the versatility of related compounds in synthesizing novel chemical entities with potential biological activities (Klásek, Lyčka, Mikšík, & Růžička, 2010).
Antimicrobial Activity
Derivatives of imidazole-2-thione have been synthesized and screened for antimicrobial activities, demonstrating the potential use of these compounds in developing new antibacterial and antifungal agents (Salman, Abdel-Aziem, & Alkubbat, 2015).
Photochromic Behavior and Magnetic Relaxation
Studies on mononuclear bisthienylethene-cobalt(II) complexes reveal slow magnetic relaxation and photochromic behavior, highlighting the application of such compounds in developing materials with unique magnetic and optical properties (Cao, Wei, Li, & Gu, 2015).
Material Science and Photovoltaics
Organic Light Emitting Diodes (OLEDs)
Phenanthroimidazole derivatives have been synthesized and utilized as functional layers in OLEDs, demonstrating high thermal stability and efficient hole transporting ability. This indicates their potential as materials for improving the performance of OLED devices (Yuan, Li, Zhang, Zhao, Liu, Zhang, & Wang, 2011).
Photoelectrochemical Cells
Organic sensitizers based on thieno[3,4-d]imidazole have been developed for use in photoelectrochemical cells. These compounds exhibit promising photovoltaic performance, highlighting their potential in solar energy conversion applications (Karthik, Kumar, Thomas, Li, & Ho, 2016).
properties
IUPAC Name |
3-(4-methylphenyl)-5,5-dioxo-1-phenyl-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazole-2-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S2/c1-13-7-9-15(10-8-13)20-17-12-24(21,22)11-16(17)19(18(20)23)14-5-3-2-4-6-14/h2-10,16-17H,11-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFNSVBYCXKCXKV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3CS(=O)(=O)CC3N(C2=S)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-phenyl-3-(p-tolyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Ethyl-5-((4-isopropylphenyl)(4-phenylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2399156.png)


![2-{[4-(1,3-benzodioxol-5-yl)-3-cyano-6-hydroxy-4,5-dihydropyridin-2-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2399160.png)
![4-[3-Oxo-3-[3-(triazol-1-ylmethyl)azetidin-1-yl]propyl]benzonitrile](/img/structure/B2399163.png)

![N-(2-(6-((2-((5-ethyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2399166.png)


![N-[[5-butylsulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-3-fluorobenzamide](/img/structure/B2399169.png)
![[4-[(Z)-2-Cyano-3-(2,5-dimethylanilino)-3-oxoprop-1-enyl]phenyl] 4-bromobenzoate](/img/structure/B2399170.png)

![2-benzoyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2399176.png)